molecular formula C7H9FO5 B10777906 2-Anhydro-3-fluoro-quinic acid

2-Anhydro-3-fluoro-quinic acid

Cat. No.: B10777906
M. Wt: 192.14 g/mol
InChI Key: DGZQZSSRYAJDAX-XAHCXIQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anhydro-3-Fluoro-Quinic Acid typically involves the fluorination of quinic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Anhydro-3-Fluoro-Quinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinic acid derivatives.

    Substitution: Substituted quinic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Anhydro-3-Fluoro-Quinic Acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. One known target is 3-dehydroquinate dehydratase, an enzyme involved in the shikimate pathway . The compound inhibits the enzyme’s activity, thereby affecting the biosynthesis of aromatic amino acids and other essential metabolites .

Comparison with Similar Compounds

Uniqueness: 2-Anhydro-3-Fluoro-Quinic Acid is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C7H9FO5

Molecular Weight

192.14 g/mol

IUPAC Name

(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C7H9FO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h1,4-5,9-10,13H,2H2,(H,11,12)/t4-,5-,7+/m1/s1

InChI Key

DGZQZSSRYAJDAX-XAHCXIQSSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=C[C@]1(C(=O)O)O)F)O)O

Canonical SMILES

C1C(C(C(=CC1(C(=O)O)O)F)O)O

Origin of Product

United States

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